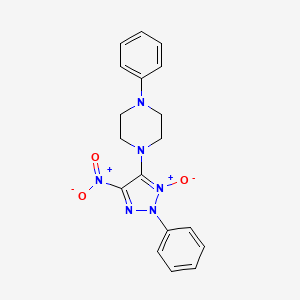![molecular formula C19H22ClN3O4S B4188604 N-(4-chlorophenyl)-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4188604.png)
N-(4-chlorophenyl)-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide
Übersicht
Beschreibung
N-(4-chlorophenyl)-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors, which are a group of drugs that target the JAK-STAT signaling pathway. This pathway plays a crucial role in immune system regulation and has been implicated in various diseases, including autoimmune disorders, cancer, and inflammatory conditions.
Wirkmechanismus
N-(4-chlorophenyl)-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By blocking the JAK-STAT pathway, N-(4-chlorophenyl)-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide can reduce inflammation and prevent immune system dysfunction. This mechanism of action has been implicated in the treatment of various autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide has been shown to have significant effects on various biochemical and physiological processes. It has been found to decrease the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and increase the production of anti-inflammatory cytokines, such as interleukin-10. It has also been shown to reduce the activation of T cells and B cells, which are involved in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorophenyl)-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of JAK enzymes, which makes it a valuable tool for studying the JAK-STAT pathway and its role in various diseases. However, N-(4-chlorophenyl)-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide has some limitations, including its potential toxicity and off-target effects. It is important to use appropriate controls and dosages to minimize these effects and ensure accurate results.
Zukünftige Richtungen
There are several future directions for the study of N-(4-chlorophenyl)-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide and its potential therapeutic applications. One area of research is the development of more selective JAK inhibitors that target specific JAK isoforms and have fewer off-target effects. Another area of research is the investigation of N-(4-chlorophenyl)-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide in combination with other drugs, such as biologics and small molecules, for the treatment of various diseases. Additionally, there is a need for further research on the long-term safety and efficacy of N-(4-chlorophenyl)-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide in humans.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide has been studied extensively for its potential therapeutic applications in various diseases. It has shown promising results in preclinical and clinical studies for the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its potential use in organ transplantation and prevention of graft-versus-host disease.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4S/c1-22-10-12-23(13-11-22)19(24)14-27-17-6-8-18(9-7-17)28(25,26)21-16-4-2-15(20)3-5-16/h2-9,21H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXIHYDUWYUSIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,5-dichlorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4188521.png)
![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4188523.png)

![1-{[(4-bromobenzyl)thio]acetyl}-4-methylpiperazine](/img/structure/B4188538.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4188555.png)
![4-phenoxy-N-[2-(phenylthio)phenyl]butanamide](/img/structure/B4188572.png)
![N-(5-chloro-2-methylphenyl)-3-nitro-4-[(1-phenylethyl)amino]benzamide](/img/structure/B4188578.png)
![3-[5-(1-azepanyl)-2-furyl]-2-(3-fluorophenyl)acrylonitrile](/img/structure/B4188584.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4188591.png)

![N-[2-(difluoromethoxy)benzyl]-1-(2-pyrimidinyl)-3-piperidinamine](/img/structure/B4188600.png)
![2-chloro-N-({[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4188610.png)
![N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-6-yl}-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B4188615.png)